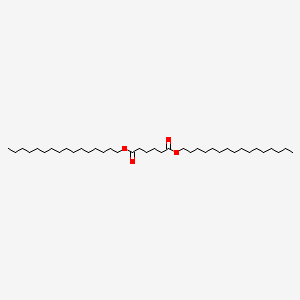
Dicetyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicetyl adipate is a useful research compound. Its molecular formula is C38H74O4 and its molecular weight is 595 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Cosmetics
2.1 Emollient and Skin Conditioning Agent
In the cosmetic industry, dicetyl adipate is primarily utilized as an emollient. It enhances skin feel by providing a smooth and soft texture to formulations. Its ability to form a protective barrier on the skin aids in moisture retention, making it an ideal ingredient in lotions, creams, and lipsticks .
2.2 Solvent Properties
This compound also serves as a solvent for various cosmetic ingredients, improving the solubility of active compounds in formulations. This property is particularly beneficial in products that require a blend of oils and other hydrophobic substances .
Applications in Plastics
3.1 Plasticizer for Polyvinyl Chloride (PVC)
One of the significant applications of this compound is as a plasticizer in PVC formulations. It improves flexibility and workability while reducing brittleness in plastic products . The incorporation of this compound into PVC enhances its performance characteristics, making it suitable for use in flexible films and other plastic materials.
3.2 Compatibility with Other Additives
This compound is often blended with other plasticizers to achieve desired properties in polymer matrices. Its compatibility with various additives allows formulators to tailor the physical properties of plastics to meet specific application requirements .
Applications in Lubricants
In the lubricant industry, this compound is used as an additive due to its excellent lubricating properties. It can enhance the performance of lubricants by providing better viscosity stability and reducing friction between moving parts . This application is particularly relevant in formulations for machinery and automotive components.
Cosmetic Formulation Study
A study conducted on the incorporation of this compound into liquid lipsticks demonstrated its effectiveness as an emollient. The formulation not only improved the sensory attributes but also enhanced the wear time of the lipstick on the lips compared to formulations without this compound .
PVC Plasticization Research
Research evaluating various plasticizers for PVC highlighted this compound's superior performance in terms of flexibility and processing ease compared to traditional phthalate-based plasticizers. This study suggested that this compound could serve as a safer alternative due to its lower toxicity profile .
Safety and Regulatory Aspects
The safety profile of this compound has been assessed by various regulatory bodies, confirming its safe use in cosmetics and food contact materials at specified concentrations . Continuous monitoring and research are essential to ensure compliance with evolving safety standards.
Análisis De Reacciones Químicas
a) Acid-Catalyzed Hydrolysis
Reaction:
Dicetyl adipate+2H2OH+Adipic acid+2Cetyl alcohol
Conditions:
b) Base-Catalyzed Hydrolysis (Saponification)
Reaction:
Dicetyl adipate+2NaOH→Disodium adipate+2Cetyl alcohol
Findings:
Transesterification
This compound undergoes transesterification with shorter-chain alcohols:
Reaction:
Dicetyl adipate+2MeOHNaOMeDimethyl adipate+2Cetyl alcohol
Conditions:
Thermal Degradation
At elevated temperatures (>250°C), this compound decomposes:
Pathway:
Dicetyl adipateΔAdipic acid+Alkenes+CO2
Key Observations:
Stability Under Physiological Conditions
In vivo studies indicate limited hydrolysis in mammals:
-
Urinary Excretion: Only 6.76% of orally administered adipate derivatives were recovered as adipic acid in humans, suggesting slow metabolic breakdown .
-
Acute Toxicity: LD₅₀ >15 g/kg in rats, confirming high stability in biological systems .
Industrial Reactivity Profile
Propiedades
Número CAS |
26720-21-8 |
|---|---|
Fórmula molecular |
C38H74O4 |
Peso molecular |
595 g/mol |
Nombre IUPAC |
dihexadecyl hexanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
RQIKFACUZHNEDV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
26720-21-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















